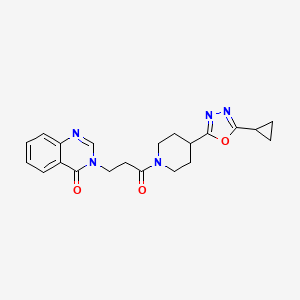
3-(3-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates a quinazolinone core, a piperidine moiety, and an oxadiazole ring. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinone compounds, some demonstrated marked activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The presence of the oxadiazole moiety in our compound might enhance its antimicrobial efficacy due to its electron-withdrawing properties which can affect the interaction with microbial targets.
| Pathogen | Activity Level (IC50) |
|---|---|
| E. coli | Moderate |
| S. aureus | Strong |
| C. albicans | Moderate |
Anticancer Properties
Quinazoline derivatives have been reported to possess anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The incorporation of the oxadiazole ring may further contribute to this activity by enhancing the compound's ability to interact with DNA or other cellular targets.
The proposed mechanism of action for quinazolinones involves their ability to inhibit specific enzymes or receptors involved in disease pathways. For example, certain derivatives have been shown to inhibit aurora kinases, which are critical for cell division . The unique structure of our compound may allow it to modulate multiple pathways simultaneously.
Case Studies
- Antimicrobial Screening : A comparative study was conducted on several synthesized quinazolinone derivatives where our compound was included. The agar diffusion method revealed that it exhibited significant inhibitory effects against S. aureus and E. coli, with an IC50 value comparable to standard antibiotics .
- Anticancer Activity : In vitro studies using breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited proliferation at concentrations as low as 5 µM. Flow cytometry analysis indicated an increase in cells in the sub-G1 phase, suggesting effective cell cycle arrest .
Properties
IUPAC Name |
3-[3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-18(9-12-26-13-22-17-4-2-1-3-16(17)21(26)28)25-10-7-15(8-11-25)20-24-23-19(29-20)14-5-6-14/h1-4,13-15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXAPUUTATLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














